Olanzapine N-Oxide Olanzapine N-Oxide Olanzapine N-oxide is a metabolite of Olanzapine. Olanzapine (originally branded Zyprexa) is an antipsychotic medication used to treat schizophrenia and bipolar disorder.
Brand Name: Vulcanchem
CAS No.: 174794-02-6
VCID: VC0538013
InChI: InChI=1S/C17H20N4OS/c1-12-11-13-16(20-7-9-21(2,22)10-8-20)18-14-5-3-4-6-15(14)19-17(13)23-12/h3-6,11,19H,7-10H2,1-2H3
SMILES: CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[O-]
Molecular Formula: C17H20N4OS
Molecular Weight: 328.43

Olanzapine N-Oxide

CAS No.: 174794-02-6

Inhibitors

VCID: VC0538013

Molecular Formula: C17H20N4OS

Molecular Weight: 328.43

Purity: >98% (or refer to the Certificate of Analysis)

Olanzapine N-Oxide - 174794-02-6

CAS No. 174794-02-6
Product Name Olanzapine N-Oxide
Molecular Formula C17H20N4OS
Molecular Weight 328.43
IUPAC Name 2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Standard InChI InChI=1S/C17H20N4OS/c1-12-11-13-16(20-7-9-21(2,22)10-8-20)18-14-5-3-4-6-15(14)19-17(13)23-12/h3-6,11,19H,7-10H2,1-2H3
Standard InChIKey LJVNYCDXBXGQIK-UHFFFAOYSA-N
SMILES CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[O-]
Appearance Solid powder
Description Olanzapine N-oxide is a metabolite of Olanzapine. Olanzapine (originally branded Zyprexa) is an antipsychotic medication used to treat schizophrenia and bipolar disorder.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Olanzapine N-oxide
Reference 1: Okubo M, Narita M, Murayama N, Akimoto Y, Goto A, Yamazaki H. Individual differences in in vitro and in vivo metabolic clearances of the antipsychotic drug olanzapine from non-smoking and smoking Japanese subjects genotyped for cytochrome P4502D6 and flavincontaining monooxygenase 3. Hum Psychopharmacol. 2016 Mar;31(2):83-92. doi: 10.1002/hup.2515. Epub 2016 Feb 8. PubMed PMID: 26856397.
2: Johnson JT, Everly AG, Kpakima FE, Detke HC. Postmortem redistribution of olanzapine following intramuscular administration of olanzapine pamoate in dogs. Forensic Sci Int. 2015 Dec;257:353-8. doi: 10.1016/j.forsciint.2015.09.022. Epub 2015 Oct 22. PubMed PMID: 26517823.
3: Korprasertthaworn P, Polasek TM, Sorich MJ, McLachlan AJ, Miners JO, Tucker GT, Rowland A. In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism. Drug Metab Dispos. 2015 Nov;43(11):1806-14. doi: 10.1124/dmd.115.064790. Epub 2015 Sep 1. PubMed PMID: 26329789.
4: Söderberg MM, Dahl ML. Pharmacogenetics of olanzapine metabolism. Pharmacogenomics. 2013 Aug;14(11):1319-36. doi: 10.2217/pgs.13.120. Review. PubMed PMID: 23930678.
5: Söderberg MM, Haslemo T, Molden E, Dahl ML. Influence of FMO1 and 3 polymorphisms on serum olanzapine and its N-oxide metabolite in psychiatric patients. Pharmacogenomics J. 2013 Dec;13(6):544-50. doi: 10.1038/tpj.2012.47. Epub 2012 Nov 13. PubMed PMID: 23147717.
6: Haslemo T, Olsen K, Lunde H, Molden E. Valproic Acid significantly lowers serum concentrations of olanzapine-an interaction effect comparable with smoking. Ther Drug Monit. 2012 Oct;34(5):512-7. doi: 10.1097/FTD.0b013e3182693d2a. PubMed PMID: 22972535.
7: Habicht SC, Duan P, Vinueza NR, Fu M, Kenttämaa HI. Liquid chromatography/tandem mass spectrometry utilizing ion-molecule reactions and collision-activated dissociation for the identification of N-oxide drug metabolites. J Pharm Biomed Anal. 2010 Mar 11;51(4):805-11. doi: 10.1016/j.jpba.2009.09.047. Epub 2009 Oct 7. PubMed PMID: 19897332.
8: Nagashima S, Shimizu M, Yano H, Murayama N, Kumai T, Kobayashi S, Guengerich FP, Yamazaki H. Inter-individual variation in flavin-containing monooxygenase 3 in livers from Japanese: correlation with hepatic transcription factors. Drug Metab Pharmacokinet. 2009;24(3):218-25. PubMed PMID: 19571433; PubMed Central PMCID: PMC4755719.
9: Cashman JR, Zhang J, Nelson MR, Braun A. Analysis of flavin-containing monooxygenase 3 genotype data in populations administered the anti-schizophrenia agent olanzapine. Drug Metab Lett. 2008 Apr;2(2):100-14. PubMed PMID: 19356079.
10: Duan P, Fu M, Gillespie TA, Winger BE, Kenttämaa HI. Identification of aliphatic and aromatic tertiary N-oxide functionalities in protonated analytes via ion/molecule and dissociation reactions in an FT-ICR mass spectrometer. J Org Chem. 2009 Feb 6;74(3):1114-23. doi: 10.1021/jo802001e. PubMed PMID: 19133762.
11: Williams JB, Mallorga PJ, Conn PJ, Pettibone DJ, Sur C. Effects of typical and atypical antipsychotics on human glycine transporters. Schizophr Res. 2004 Nov 1;71(1):103-12. PubMed PMID: 15374578.
12: Kratzsch C, Peters FT, Kraemer T, Weber AA, Maurer HH. Screening, library-assisted identification and validated quantification of fifteen neuroleptics and three of their metabolites in plasma by liquid chromatography/mass spectrometry with atmospheric pressure chemical ionization. J Mass Spectrom. 2003 Mar;38(3):283-95. PubMed PMID: 12644990.
13: Callaghan JT, Bergstrom RF, Ptak LR, Beasley CM. Olanzapine. Pharmacokinetic and pharmacodynamic profile. Clin Pharmacokinet. 1999 Sep;37(3):177-93. Review. PubMed PMID: 10511917.
14: Murphy AT, Lake BG, Bernstein JR, Franklin RB, Gillespie TA. Characterization of olanzapine (LY170053) in human liver slices by liquid chromatography/tandem mass spectrometry. J Mass Spectrom. 1998 Dec;33(12):1237-45. PubMed PMID: 9875525.
15: Mattiuz E, Franklin R, Gillespie T, Murphy A, Bernstein J, Chiu A, Hotten T, Kassahun K. Disposition and metabolism of olanzapine in mice, dogs, and rhesus monkeys. Drug Metab Dispos. 1997 May;25(5):573-83. PubMed PMID: 9152596.
16: Kassahun K, Mattiuz E, Nyhart E Jr, Obermeyer B, Gillespie T, Murphy A, Goodwin RM, Tupper D, Callaghan JT, Lemberger L. Disposition and biotransformation of the antipsychotic agent olanzapine in humans. Drug Metab Dispos. 1997 Jan;25(1):81-93. PubMed PMID: 9010634.
17: Schlicker E, Marr I. The moderate affinity of clozapine at H3 receptors is not shared by its two major metabolites and by structurally related and unrelated atypical neuroleptics. Naunyn Schmiedebergs Arch Pharmacol. 1996 Feb;353(3):290-4. PubMed PMID: 8692283.
18: Ring BJ, Catlow J, Lindsay TJ, Gillespie T, Roskos LK, Cerimele BJ, Swanson SP, Hamman MA, Wrighton SA. Identification of the human cytochromes P450 responsible for the in vitro formation of the major oxidative metabolites of the antipsychotic agent olanzapine. J Pharmacol Exp Ther. 1996 Feb;276(2):658-66. PubMed PMID: 8632334.
PubChem Compound 135409492
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator